2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane
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Overview
Description
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane is an organic compound with the molecular formula C10H20O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two methyl groups and a 1,2,2-trimethylpropyl group attached to the oxirane ring, making it a highly substituted and sterically hindered molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2,3-dimethyl-2-(1,2,2-trimethylpropyl)propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as titanium silicalite-1 (TS-1) may also be employed to improve the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) can attack the oxirane ring under basic conditions.
Major Products Formed
Oxidation: Diols and ketones.
Reduction: Alcohols.
Substitution: Substituted oxiranes and alcohols.
Scientific Research Applications
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyloxirane: A simpler oxirane with only two methyl groups attached to the ring.
2,3-Epoxybutane: Another oxirane with a different substitution pattern.
cis-2-Butene oxide: A stereoisomer of 2,3-dimethyloxirane with a cis configuration.
Uniqueness
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane is unique due to its highly substituted structure, which imparts significant steric hindrance. This steric effect influences its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications .
Properties
CAS No. |
81786-70-1 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(3,3-dimethylbutan-2-yl)-2,3-dimethyloxirane |
InChI |
InChI=1S/C10H20O/c1-7(9(3,4)5)10(6)8(2)11-10/h7-8H,1-6H3 |
InChI Key |
UUWFHLAPSVVOMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)(C)C(C)C(C)(C)C |
Origin of Product |
United States |
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